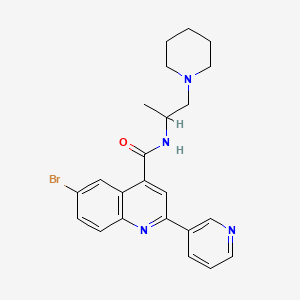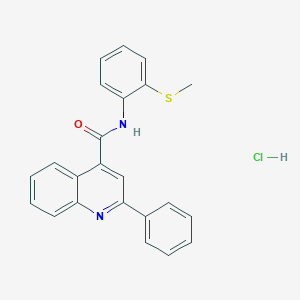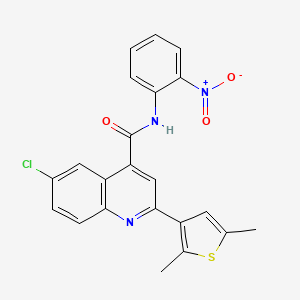![molecular formula C22H13ClN6OS B4161557 6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4161557.png)
6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
描述
6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a pyridinyl group at the 2nd position, and an N-substituted thiadiazolyl group at the 4th position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 6th position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Pyridinyl Substitution: The 2-position of the quinoline core is substituted with a pyridinyl group through a nucleophilic aromatic substitution reaction.
Thiadiazole Formation: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and a carboxylic acid derivative.
Amidation: The final step involves the coupling of the thiadiazole derivative with the chlorinated quinoline core to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Substituted quinoline derivatives
科学研究应用
6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and light-emitting materials.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
相似化合物的比较
Similar Compounds
- 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
- 2-(3-pyridinyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
- 6-chloro-2-(3-pyridinyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-quinoline
Uniqueness
6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is unique due to the presence of both the thiadiazole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and the development of advanced materials.
属性
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN6OS/c23-15-3-4-18-16(10-15)17(11-19(26-18)14-2-1-7-25-12-14)20(30)27-22-29-28-21(31-22)13-5-8-24-9-6-13/h1-12H,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIDTRISOAGLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NN=C(S4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4161479.png)
![8-methyl-2-(2-methylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161482.png)

![Methyl 3-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-4-methylbenzoate;hydrochloride](/img/structure/B4161500.png)

![6-bromo-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B4161515.png)
![(3-Methylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B4161518.png)
![6-[3-(1-methoxyethyl)phenyl]pyrimidin-4-amine](/img/structure/B4161519.png)
![6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4161530.png)

![6-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161541.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride](/img/structure/B4161552.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161566.png)
